Racemic Composition Offers Cost and Operational Advantages for Non-Stereospecific Applications vs. Single Enantiomers
The target compound (2091328-15-1) is supplied as a racemic (50:50) mixture of (3R)- and (3S)-enantiomers, whereas the closest analogs CAS 2227199-03-1 and CAS 2227198-70-9 are single enantiomers . In programmes where stereochemistry at the azetidine C3 position is either lost in a subsequent oxidation step to the ketone or is not required for target binding, the racemic form eliminates the cost of asymmetric synthesis or chiral resolution without compromising downstream utility. Reported price data show that the racemate is listed at ¥345.00/100mg (approximately $47/100mg) , while the (3R)-enantiomer (CAS 2227199-03-1) is priced at $145.90/100mg and the (3S)-enantiomer (CAS 2227198-70-9) at $145.90/100mg on equivalent platforms . This represents a ~3.1-fold cost premium for either single enantiomer relative to the racemate.
| Evidence Dimension | Procurement cost per 100 mg unit (USD) |
|---|---|
| Target Compound Data | ¥345.00/100mg (~$47/100mg at ¥7.34/USD) |
| Comparator Or Baseline | (3R)-enantiomer (CAS 2227199-03-1): $145.90/100mg ; (3S)-enantiomer (CAS 2227198-70-9): $145.90/100mg |
| Quantified Difference | 3.1-fold higher cost for single enantiomers vs. racemate |
| Conditions | Based on published catalog prices from Chemsrc (racemate) and Aladdin Scientific (enantiomers); prices as of May 2026. |
Why This Matters
For budget-conscious medicinal chemistry campaigns where C3 chirality is not exploited, the racemate delivers identical reactivity at roughly one-third the procurement cost, directly improving programme economics.
